ARL5A Human Pre-designed siRNA Set A

Description

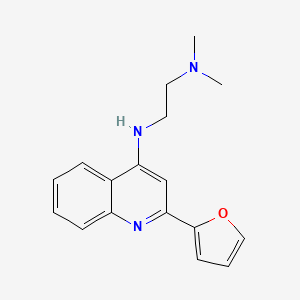

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

133671-66-6 |

|---|---|

Molecular Formula |

C17H19N3O |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

N-[2-(furan-2-yl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C17H19N3O/c1-20(2)10-9-18-15-12-16(17-8-5-11-21-17)19-14-7-4-3-6-13(14)15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19) |

InChI Key |

CRGKLHXVNVZAPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

ARL5A Protein Interactions and Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation factor-like 5A (ARL5A) is a member of the ARF family of small GTP-binding proteins.[1][2] Like other small GTPases, ARL5A functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This tightly regulated cycle allows ARL5A to control a variety of cellular processes, primarily revolving around intracellular trafficking and nuclear dynamics. This technical guide provides a comprehensive overview of the known protein interactions and signaling pathways of ARL5A, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

ARL5A Protein Interactions

ARL5A's function is dictated by its interactions with a range of effector proteins. These interactions have been elucidated through various experimental techniques, including affinity chromatography, co-immunoprecipitation, and proximity-dependent biotinylation coupled with mass spectrometry.

Key Interacting Partners of ARL5A

The primary interactors of ARL5A can be broadly categorized based on their subcellular localization and function.

Table 1: Key Interacting Partners of ARL5A

| Interacting Protein/Complex | Subcellular Localization | Function | Experimental Evidence |

| GARP Complex (Vps51, Vps52, Vps53, Vps54) | trans-Golgi Network (TGN) | Vesicle tethering in endosome-to-Golgi retrograde transport.[3][4] | Affinity Chromatography, Co-immunoprecipitation |

| PI4KB (Phosphatidylinositol 4-kinase beta) | trans-Golgi Network (TGN) | Synthesis of phosphatidylinositol 4-phosphate (PI4P), protein secretion.[5][6][7] | Proximity Labeling (miniTurboID), Co-immunoprecipitation |

| ARMH3 (Armadillo Repeat Containing Protein 3) | trans-Golgi Network (TGN) | Adaptor protein that mediates the interaction between ARL5A and PI4KB.[8][9][10] | Proximity Biotinylation (MitoID), Yeast-two-hybrid, Pulldown Assays |

| HP1α (Heterochromatin protein 1 alpha) | Nucleus, Nucleolus | Potential role in nuclear dynamics and embryonic development.[1][11][12] | Yeast-two-hybrid, Co-immunoprecipitation |

Quantitative Analysis of ARL5A Interactome

Quantitative mass spectrometry-based approaches have been instrumental in identifying and quantifying the components of the ARL5A interactome. Proximity labeling techniques, such as miniTurboID and MitoID, have provided insights into the proximal interactors of ARL5A in its native cellular environment.

A study utilizing miniTurboID coupled with tandem mass tag (TMT) based quantitative mass spectrometry identified PI4KB as a high-confidence interactor of both ARL5A and ARL5B.[5] The data revealed a stronger interaction with the constitutively active (GTP-bound) mutants of ARL5A/B, indicating an effector-like interaction.

Another study employing MitoID, a proximity biotinylation method targeted to the mitochondria, identified ARMH3 as a specific interactor of the active forms of ARL5A and ARL5B.[8][13] The quantitative data from this study, available in the MassIVE repository under accession number MSV000094675, provides a valuable resource for further investigation.

Table 2: Quantitative Mass Spectrometry Data for Key ARL5A Interactors (Illustrative)

| Interacting Protein | Technique | Cell Line | Fold Change (Active ARL5A vs. Control) | p-value | Reference |

| PI4KB | miniTurboID-MS | HEK293A | High | <0.05 | [Li et al., 2022][5] |

| ARMH3 | MitoID-MS | HEK293T | High | <0.05 | [Ishida et al., 2024][8] |

| GARP Complex subunits | Affinity Chromatography-MS | Drosophila S2 cells | Enriched with GTP-locked Arl5 | - | [Rosa-Ferreira et al., 2015][4] |

Note: This table is illustrative. For precise quantitative values, refer to the supplementary data of the cited publications.

Signaling Pathways Involving ARL5A

ARL5A is a key component of signaling pathways that regulate membrane trafficking at the trans-Golgi Network (TGN) and potentially nuclear functions.

The SYS1-ARFRP1-ARL5 Axis at the TGN

A central signaling cascade involving ARL5A at the TGN is initiated by the transmembrane protein SYS1 and the Arf-related protein ARFRP1.[1][2][11] This pathway ensures the coordinated recruitment of distinct tethering factors for retrograde vesicle transport.

The pathway can be summarized as follows:

-

SYS1 recruits and activates ARFRP1 at the TGN.

-

Active ARFRP1, in turn, recruits and activates ARL5A .

-

Active ARL5A then acts as a branching point , recruiting two distinct effector complexes:

-

The GARP complex : This recruitment is essential for the tethering and fusion of endosome-derived vesicles to the TGN, facilitating retrograde transport.[3][4]

-

The ARMH3-PI4KB complex : ARL5A binds to ARMH3, which then activates PI4KB. PI4KB catalyzes the synthesis of PI4P, a crucial lipid for the recruitment of other proteins, such as GOLPH3, and for regulating protein glycosylation and secretion.[1][8][9][10]

-

ARL5A in Nuclear Dynamics

In addition to its role at the Golgi, ARL5A has been localized to the nucleus and nucleolus.[1][11] Its interaction with HP1α, a key protein involved in heterochromatin formation and gene silencing, suggests a role for ARL5A in nuclear dynamics and signaling cascades during embryonic development.[1][11][12] This interaction is dependent on the GTP-bound state of ARL5A.

ARL5A in Disease

Dysregulation of ARL5A function has been implicated in several diseases, including cancer and a rare genetic disorder.

-

Cancer : ARL5A is highly expressed in colorectal cancer, and its downregulation has been shown to reduce cancer cell proliferation.[14]

-

Dyggve-Melchior-Clausen Disease : A rare spondyloepimetaphyseal dysplasia, has been associated with a chimeric transcript involving the fusion of ARL5A and NEB genes.[15] The functional consequences of this gene fusion are still under investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on ARL5A. Below are outlines of key experimental protocols used to study ARL5A interactions.

Proximity-Dependent Biotinylation (miniTurboID) for ARL5A Interactome

This method identifies proteins in close proximity to ARL5A within a living cell.

Protocol Outline:

-

Vector Construction and Cell Line Generation : Clone the cDNA of human ARL5A (wild-type and constitutively active mutant, e.g., Q70L) into a vector containing the miniTurboID tag. Generate stable cell lines (e.g., HEK293A) expressing the fusion protein.

-

Biotin Labeling : Culture the stable cell lines and induce expression of the fusion protein. Add an excess of biotin to the culture medium and incubate for a short period (e.g., 10-30 minutes) to allow for biotinylation of proximal proteins.

-

Cell Lysis : Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to solubilize proteins while preserving interactions.

-

Affinity Purification : Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated proteins.

-

Washing : Perform stringent washes to remove non-specifically bound proteins.

-

Elution and Digestion : Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

Mass Spectrometry : Label the peptides with tandem mass tags (TMT) for quantitative analysis and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Identify and quantify the proteins. Compare the abundance of proteins in the ARL5A-miniTurboID samples to control samples (e.g., cells expressing miniTurboID alone) to identify statistically significant interactors.

Co-immunoprecipitation (Co-IP) to Validate ARL5A Interactions

Co-IP is used to confirm interactions between ARL5A and its putative partners identified in large-scale screens.

Protocol Outline:

-

Cell Culture and Transfection : Co-transfect cells (e.g., HEK293T) with plasmids encoding tagged versions of ARL5A (e.g., HA-tagged) and the interacting protein of interest (e.g., FLAG-tagged).

-

Cell Lysis : Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Immunoprecipitation : Incubate the cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) to capture the protein complex.

-

Immune Complex Capture : Add protein A/G-coupled agarose (B213101) or magnetic beads to the lysate to bind the antibody-protein complex.

-

Washing : Wash the beads several times with lysis buffer to remove non-specific proteins.

-

Elution : Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against both tagged proteins to confirm their co-precipitation.

Conclusion

ARL5A is emerging as a critical regulator of cellular trafficking and nuclear events. Its interactions with the GARP complex, the ARMH3-PI4KB complex, and HP1α highlight its multifaceted roles in maintaining cellular homeostasis. The SYS1-ARFRP1-ARL5 signaling axis provides a clear example of how ARL5A is integrated into the complex machinery of the Golgi apparatus. Further research into the quantitative aspects of these interactions and the detailed molecular consequences of ARL5A dysregulation will be crucial for understanding its role in disease and for the development of potential therapeutic interventions. This guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of ARL5A biology.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. rupress.org [rupress.org]

- 3. Correction: ARFRP1 functions upstream of ARL1 and ARL5 to coordinate recruitment of tethering factors to the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. researchgate.net [researchgate.net]

- 7. Defining the proximal interaction networks of Arf GTPases reveals a mechanism for the regulation of PLD1 and PI4KB | The EMBO Journal [link.springer.com]

- 8. Mapping the global interactome of the ARF family reveals spatial organization in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ARMH3 is an ARL5 effector that promotes PI4KB-catalyzed PI4P synthesis at the trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ARFRP1 functions upstream of ARL1 and ARL5 to coordinate recruitment of distinct tethering factors to the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MassIVE Dataset Summary [massive.ucsd.edu]

- 14. ARL5A ARF like GTPase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of ARL5A: A Technical Guide to Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylation factor-like GTPase 5A (ARL5A) is a member of the ARF family of small GTP-binding proteins, implicated in a range of cellular processes. A comprehensive understanding of its function necessitates a precise knowledge of its subcellular distribution. This technical guide provides an in-depth overview of the cellular localization of the ARL5A protein, summarizing key experimental findings, detailing relevant methodologies, and illustrating associated molecular pathways. Current research predominantly places ARL5A at the trans-Golgi Network (TGN), with significant evidence also supporting its presence in the nucleus and nucleolus, as well as transient association with endosomes and lysosomes. Its localization is intrinsically linked to its role in vital cellular trafficking pathways, particularly in regulating retrograde transport from endosomes to the TGN.

Subcellular Localization of ARL5A

ARL5A exhibits a dynamic and multi-compartmental localization within the cell, reflecting its diverse functional roles. The primary sites of ARL5A localization are the trans-Golgi Network (TGN) and the nucleus, with additional evidence pointing to its presence in other organelles.

Primary Locations:

-

Trans-Golgi Network (TGN): A substantial body of evidence indicates that ARL5A, along with its paralog ARL5B, localizes to the trans-Golgi.[1][2][3][4] This localization is critical for its function in membrane trafficking. Specifically, ARL5A is involved in the recruitment of the Golgi-associated retrograde protein (GARP) complex to the TGN, a crucial step in the tethering of vesicles moving from endosomes to the TGN.[1][2][3][4] Studies in both Drosophila and human cells have confirmed this TGN localization.[1][2][3][4]

-

Nucleus and Nucleolus: Several studies have reported a distinct nuclear and nucleolar localization for ARL5A.[5][6][7][8] This localization suggests a role in nuclear dynamics and potentially in signaling cascades during embryonic development.[5][6][7][8] ARL5A has been shown to interact with Heterochromatin Protein 1α (HP1α) in the nucleus, further supporting its involvement in nuclear processes.[6][8]

Other Reported Locations:

-

Endosomes and Lysosomes: ARL5A has been observed to colocalize with markers for endosomes and lysosomes.[9] This is consistent with its role in the endosome-to-Golgi retrograde trafficking pathway.[9]

-

Cytoplasm: General cytoplasmic expression of ARL5A has also been noted in most tissues.[10]

-

Other Organelles: The Gene Ontology (GO) annotations for ARL5A also list the endoplasmic reticulum, mitochondrion, cytoskeleton, and plasma membrane as potential locations, although the experimental evidence for these is less pronounced.[5]

Quantitative Data on ARL5A Localization and Function

Several studies have provided quantitative data that underscore the importance of ARL5A in maintaining cellular architecture and trafficking fidelity.

| Parameter Measured | Cell Type/Organism | Quantitative Finding | Reference |

| GARP Complex Localization | |||

| Displacement of myc-Vps54 (GARP subunit) from the TGN upon Arl5b knockdown | HeLa cells | In 70% of cells silenced for Arl5b, myc-Vps54 was redistributed from the TGN to the cytoplasm.[1] | [1] |

| Displacement of myc-Vps54 from the TGN upon combined Arl5a and Arl5b knockdown | HeLa cells | In 52% of cells depleted for both Arl5a and Arl5b, myc-Vps54 was redistributed to the cytoplasm.[1] | [1] |

| Golgi fraction of Vps52-GFP (GARP subunit) in Arl5 knockout vs. wild-type | Drosophila follicle cells | The Golgi fraction of Vps52-GFP is 1.5-fold higher in wild-type cells compared to Arl5 knockout mutants.[3] | [3] |

| Endosomal Compartment Morphology | |||

| Average fluorescence of YFP-Rab7 (late endosomal/lysosomal marker) in Arl5 knockout | Drosophila follicle cells | The average fluorescence of YFP-Rab7-containing structures is approximately 1.5-fold higher in Arl5 knockout mutant cells compared to control cells, indicating an enlargement of late endosomal and lysosomal structures.[1][3] | [1][3] |

| Average fluorescence of GFP-LERP (lysosomal enzyme receptor protein) in Arl5 knockout | Drosophila salivary glands | The average fluorescence of GFP-LERP positive structures is 1.6-fold higher in the Arl5 knockout mutant compared to control cells, suggesting altered retrograde traffic from endosomes to the TGN.[3] | [3] |

| Protein Expression Levels (HeLa Cells) | |||

| Estimated copies per cell | HeLa cells | ARL5B was detected at an estimated 6885 copies per cell, while ARL5A was not detected, suggesting much lower expression levels of ARL5A in this cell line.[1][3] | [1][3] |

Experimental Protocols

The localization of ARL5A has been determined using a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy for Subcellular Localization

This method is used to visualize the subcellular localization of ARL5A by using specific antibodies.

-

Cell Culture and Transfection:

-

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

For overexpression studies, cells are transiently transfected with plasmids encoding tagged ARL5A (e.g., GFP-ARL5A) using a suitable transfection reagent.[9][11]

-

For colocalization studies, cells can be co-transfected with plasmids for organelle-specific markers (e.g., RFP-tagged markers).[11]

-

-

Fixation and Permeabilization:

-

Cells are grown on coverslips.

-

The cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

After fixation, cells are washed with PBS and then permeabilized with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular antigens.[3]

-

-

Immunostaining:

-

The coverslips are blocked with a blocking buffer (e.g., 1% bovine serum albumin (BSA) or 20% fetal calf serum in PBS) for 30-60 minutes to reduce non-specific antibody binding.[3]

-

Cells are incubated with a primary antibody against ARL5A (e.g., mouse monoclonal anti-ARL5A) and, for colocalization, a primary antibody against an organelle marker (e.g., rabbit polyclonal anti-giantin for Golgi) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[12]

-

After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-mouse IgG and Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).[12]

-

-

Microscopy and Image Analysis:

siRNA-Mediated Knockdown to Assess Functional Localization

This technique is used to deplete ARL5A protein levels to study the functional consequences of its absence on the localization of other proteins.

-

siRNA Design and Transfection:

-

Small interfering RNAs (siRNAs) targeting specific sequences of ARL5A mRNA are designed and synthesized. Typically, a pool of multiple siRNAs is used to ensure efficient knockdown.[1]

-

HeLa cells are transfected with the ARL5A-specific siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent.

-

-

Analysis of Knockdown Efficiency:

-

After 48-72 hours of transfection, the efficiency of ARL5A knockdown is assessed at both the mRNA and protein levels.

-

RT-qPCR: Total RNA is extracted, reverse transcribed to cDNA, and quantitative PCR is performed using primers specific for ARL5A and a housekeeping gene (e.g., GAPDH) for normalization.[1]

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-ARL5A antibody. An antibody against a loading control (e.g., α-tubulin) is used for normalization.[12]

-

-

Phenotypic Analysis:

-

The effect of ARL5A depletion on the localization of interacting proteins or markers of specific cellular pathways is examined using immunofluorescence microscopy as described in section 3.1. For example, the localization of the GARP complex subunit Vps54 can be assessed.[1]

-

CRISPR/Cas9-Mediated Knockout for Studying ARL5A Function

Generating knockout cell lines provides a model for studying the long-term and complete loss of ARL5A function.

-

gRNA Design and Vector Construction:

-

Guide RNAs (gRNAs) targeting the ARL5A gene are designed.

-

The gRNAs are cloned into a Cas9 expression vector.

-

-

Transfection and Selection:

-

HeLa cells are transfected with the CRISPR/Cas9 plasmid.

-

Transfected cells are selected using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is present on the plasmid.

-

-

Clonal Isolation and Validation:

-

Single-cell clones are isolated and expanded.

-

Genomic DNA is extracted from the clones, and the targeted region of the ARL5A gene is PCR amplified and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.

-

The absence of ARL5A protein expression is confirmed by Western blotting.[12]

-

-

Functional Assays:

-

The ARL5A knockout cell lines are used in various functional assays, such as retrograde trafficking assays (e.g., Shiga toxin B subunit transport) and analysis of organelle morphology by microscopy, to determine the consequences of ARL5A loss.[13]

-

Visualizing ARL5A's Role in Cellular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to ARL5A's cellular localization and function.

Caption: ARL5A signaling at the TGN in retrograde trafficking.

Caption: Workflow for immunofluorescence staining of ARL5A.

Caption: Experimental workflow for siRNA-mediated knockdown of ARL5A.

Conclusion

The subcellular localization of ARL5A to the trans-Golgi Network and the nucleus is well-established, with functional implications for both vesicular trafficking and nuclear dynamics. Its role in the endosome-to-TGN retrograde pathway, mediated by the recruitment of the GARP complex, is a key aspect of its cellular function. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of ARL5A in cellular health and disease. Future studies may further elucidate its functions in other reported subcellular locations and unravel the full extent of its regulatory networks.

References

- 1. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ARL5A ARF like GTPase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. A developmentally regulated ARF-like 5 protein (ARL5), localized to nuclei and nucleoli, interacts with heterochromatin protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ARL5A protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rupress.org [rupress.org]

An In-depth Technical Guide to ADP-ribosylation Factor-Like 5A (ARL5A)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylation factor-like 5A (ARL5A) is a member of the ARF family of small GTP-binding proteins, which are critical regulators of a diverse range of cellular processes. This document provides a comprehensive technical overview of the core functions of ARL5A, including its roles in intracellular trafficking and nuclear dynamics. We delve into its molecular interactions, signaling pathways, and known associations with human diseases. This guide also collates available quantitative data and presents detailed experimental protocols for the study of ARL5A, aiming to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

ADP-ribosylation factors (ARFs) and ARF-like (ARL) proteins constitute a family of Ras-related small GTPases that play essential roles in vesicular trafficking, organelle structure, and signal transduction.[1] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the ARF proteins.[1]

ARL5A, also known as ARF-like protein 5, is a 179-amino acid protein that, despite its homology to ARFs, is reported to lack ADP-ribosylation enhancing activity.[2] It is characterized by its distinct localization to both the trans-Golgi network (TGN) and the nucleus/nucleolus, suggesting multifaceted roles in cellular regulation.[3][4] Emerging evidence has implicated ARL5A in endosome-to-Golgi retrograde transport, regulation of lipid signaling at the Golgi, and modulation of chromatin structure through its interaction with heterochromatin protein 1α (HP1α).[2][3][5] Its dysregulation has been linked to certain cancers, highlighting its potential as a therapeutic target.[2]

This technical guide aims to synthesize the current understanding of ARL5A's function, providing a detailed examination of its biochemical properties, cellular roles, and the experimental methodologies used to elucidate them.

Molecular and Cellular Functions

ARL5A is a versatile protein with key functions in two major cellular compartments: the Golgi apparatus and the nucleus.

Role in Intracellular Trafficking at the Trans-Golgi Network

ARL5A is a key player in the intricate process of retrograde transport of proteins and lipids from endosomes to the TGN. This process is vital for the recycling of cellular components and the maintenance of organelle integrity.

-

Recruitment of the GARP Complex: In its GTP-bound, active state, ARL5A recruits the Golgi-associated retrograde protein (GARP) complex to the TGN.[5][6] The GARP complex is a tethering factor that facilitates the fusion of endosome-derived vesicles with the TGN membrane.[5][6] The interaction between ARL5A and GARP is crucial for the efficiency of this transport pathway.[5][6] Studies in both Drosophila and human cells have shown that depletion of ARL5 leads to the mislocalization of the GARP complex and subsequent defects in retrograde trafficking.[5][6]

-

Regulation of PI4P Synthesis: ARL5A, along with its paralog ARL5B, interacts with and recruits phosphatidylinositol 4-kinase beta (PI4KB) to the TGN.[7][8] PI4KB is the enzyme responsible for generating phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that acts as a signaling molecule and a landmark for the TGN. By recruiting PI4KB, ARL5A promotes the local synthesis of PI4P, which in turn is important for protein secretion.[7] Interestingly, while ARL5A recruits PI4KB, it does not appear to directly activate its kinase activity in vitro.[7] This suggests a model where ARL5A acts as a scaffold to concentrate PI4KB at specific membrane domains.[7]

Nuclear Functions and Interaction with Chromatin

Distinct from many other ARF family members, ARL5A exhibits a prominent nuclear and nucleolar localization.[3] This localization points to roles beyond vesicular trafficking.

-

Interaction with Heterochromatin Protein 1α (HP1α): ARL5A interacts with HP1α in a GTP-dependent manner.[3] HP1α is a key architectural protein of heterochromatin, the condensed and transcriptionally silenced regions of the genome. The interaction is mediated by a MIR-like motif (VPVLVL) within the ARL5A sequence.[3] This interaction suggests that ARL5A may be involved in regulating nuclear dynamics, chromatin structure, and gene expression.[3] The precise functional consequences of the ARL5A-HP1α interaction are an active area of investigation.

Protein-Protein Interactions

The functions of ARL5A are dictated by its interactions with a network of other proteins. These interactions are typically dependent on the nucleotide-bound state of ARL5A, with the GTP-bound form being the active state for effector binding.

| Interacting Protein | Function of Interactor | Experimental Evidence |

| GARP complex | Vesicle tethering in endosome-to-Golgi transport | Affinity chromatography, Liposome-based protein isolation, Co-immunoprecipitation[5][6] |

| PI4KB | Phosphatidylinositol 4-kinase | Proximity Labeling (miniTurboID), Co-immunoprecipitation, Yeast two-hybrid[7][9] |

| HP1α | Heterochromatin protein, gene silencing | Yeast two-hybrid, Co-immunoprecipitation, In vitro protein interaction assays[3] |

| ARMH3 (C10orf76) | Adaptor protein, enhances ARL5-PI4KB interaction | Proximity biotinylation, Yeast two-hybrid, GST pulldowns[10] |

| Ragulator | Scaffolding complex in amino acid sensing pathway | Co-immunoprecipitation[11] |

Note: Quantitative binding affinities (Kd values) for these interactions are not yet well-documented in the literature.

Signaling Pathways

ARL5A functions within complex signaling networks that regulate its activity and mediate its downstream effects.

Upstream Regulation: GEFs and GAPs

The activation state of ARL5A is controlled by GEFs and GAPs. While specific GEFs and GAPs for ARL5A have not been definitively identified, the ARF-like GTPase ARFRP1 has been shown to function upstream of ARL5.[12][13] ARFRP1 is required for the recruitment of ARL5 to the TGN, suggesting it may either act as a GEF for ARL5 or recruit a specific ARL5-GEF.[12] The identification of the specific GEFs and GAPs that regulate ARL5A remains a key area for future research.

Caption: ARL5A Signaling Pathway.

Downstream Effector Pathways

Once activated, ARL5A-GTP engages with multiple downstream effectors to execute its functions:

-

TGN Trafficking Pathway: ARL5A-GTP recruits the GARP complex and PI4KB (potentiated by ARMH3) to the TGN. This coordinates vesicle tethering with the generation of a specific lipid microenvironment (PI4P), ensuring the fidelity and efficiency of retrograde transport and subsequent secretory pathways.

-

Nuclear Dynamics Pathway: In the nucleus, ARL5A-GTP binds to HP1α. This interaction likely influences the localization and function of HP1α, thereby impacting heterochromatin maintenance and gene regulation. The full scope of this nuclear signaling axis is yet to be elucidated.

Role in Disease

The involvement of ARL5A in fundamental cellular processes suggests that its dysregulation could contribute to human diseases.

-

Cancer: ARL5A has been implicated in colorectal carcinoma, where it is targeted by microRNA-202-3p, a tumor suppressor.[11] This suggests that overexpression of ARL5A may contribute to cell proliferation in this cancer type.[11]

-

Genetic Disorders: ARL5A has been associated with Dyggve-Melchior-Clausen disease, a rare inherited disorder characterized by skeletal abnormalities and intellectual disability.[14] The precise mechanistic link between ARL5A and this disease is not yet understood.

Quantitative Data

Quantitative biochemical and expression data for ARL5A are crucial for building a precise understanding of its function and for the development of targeted therapeutics.

Enzymatic Activity

| Parameter | Value | Conditions | Reference |

| Intrinsic GTP Hydrolysis Rate | Data not available | ||

| GAP-stimulated GTP Hydrolysis Rate | Data not available | ||

| Nucleotide Exchange Rate (kobs) | Data not available |

Tissue Expression Levels

The Human Protein Atlas provides a summary of ARL5A expression based on immunohistochemistry and RNA sequencing data. ARL5A shows low tissue specificity at the RNA level, with expression detected in a wide range of tissues.[15][16] Protein expression has been observed in the cytoplasm of most tissues.[15]

| Tissue | RNA Expression (TPM/FPKM) | Protein Expression Level |

| Thyroid | High (RPKM 27.2)[11] | Medium |

| Heart | High (RPKM 19.5)[11] | Medium |

| Liver | Data not available | Medium |

| Brain | Data not available | Medium |

| Kidney | Data not available | Medium |

| Lung | Data not available | Medium |

| Spleen | Data not available | Low |

| Colon | Data not available | Medium |

Note: A comprehensive, quantitative proteomic dataset with absolute quantification of ARL5A across a wide array of human tissues is needed for a more detailed understanding of its physiological roles. The RPKM values are from a single study and may not be directly comparable to TPM or FPKM from other datasets.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of ARL5A. These protocols are based on established methods and can be adapted for specific research questions.

siRNA-mediated Knockdown of ARL5A

This protocol describes the transient knockdown of ARL5A expression in cultured mammalian cells to study its loss-of-function phenotype.

Materials:

-

Human cell line (e.g., HeLa, HEK293T)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

siRNA targeting ARL5A (validated sequences should be used)

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

RNase-free water and tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: Dilute 20 pmol of ARL5A siRNA or control siRNA in 100 µL of Opti-MEM.

-

Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well containing cells and 2.3 mL of fresh culture medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR using an antibody or primers specific for ARL5A.

Caption: Workflow for siRNA-mediated knockdown of ARL5A.

Yeast Two-Hybrid (Y2H) Screen for ARL5A Interactors

This protocol outlines the steps for identifying novel ARL5A-interacting proteins from a cDNA library.

Materials:

-

Yeast reporter strain (e.g., AH109)

-

"Bait" plasmid (e.g., pGBKT7) containing ARL5A fused to a DNA-binding domain (e.g., GAL4-BD). It is recommended to use a constitutively active mutant of ARL5A (e.g., Q80L) as bait.

-

"Prey" plasmid cDNA library (e.g., from human liver) fused to a transcriptional activation domain (e.g., GAL4-AD).

-

Yeast transformation reagents (e.g., lithium acetate, PEG).

-

Appropriate selective yeast growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

X-α-Gal for blue/white screening.

Procedure:

-

Bait Plasmid Transformation and Auto-activation Test:

-

Transform the yeast reporter strain with the ARL5A-bait plasmid.

-

Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates.

-

Confirm that the bait protein is expressed and does not auto-activate the reporter genes (i.e., no growth on the higher stringency selection plates).

-

-

Library Screening:

-

Perform a large-scale transformation of the yeast strain expressing the ARL5A-bait with the prey cDNA library.

-

Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade with X-α-Gal) to select for colonies where a protein-protein interaction has occurred.

-

-

Identification of Positive Clones:

-

Pick colonies that grow on the selective media and exhibit a blue color.

-

Isolate the prey plasmids from these positive yeast colonies.

-

-

Validation of Interactions:

-

Re-transform the isolated prey plasmids with the ARL5A-bait plasmid into the original reporter strain to confirm the interaction.

-

Sequence the prey plasmid inserts to identify the interacting proteins.

-

Perform further validation using orthogonal methods such as co-immunoprecipitation.

-

In Vitro GTPase Activity Assay

This protocol measures the intrinsic and GAP-stimulated GTP hydrolysis activity of ARL5A.

Materials:

-

Purified recombinant ARL5A protein.

-

Purified recombinant GAP domain of a candidate ARL5A-GAP (if known).

-

GTPase-Glo™ Assay kit or similar.

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

GTP.

Procedure:

-

GTPase Reaction Setup:

-

Prepare reaction mixtures containing the reaction buffer, a defined concentration of ARL5A (e.g., 100 nM), and either buffer (for intrinsic activity) or a concentration range of the GAP (for stimulated activity).

-

Initiate the reaction by adding GTP to a final concentration of 10 µM.

-

-

Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 15, 30, 60 minutes).

-

Measurement of GTP Hydrolysis:

-

At each time point, stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released or the amount of remaining GTP.

-

For the GTPase-Glo™ assay, add the provided reagents according to the manufacturer's instructions to convert the remaining GTP to a luminescent signal.

-

-

Data Analysis:

-

Plot the amount of GTP hydrolyzed over time.

-

Calculate the initial rates of GTP hydrolysis for the intrinsic and GAP-stimulated reactions.

-

Conclusion and Future Directions

ARL5A is emerging as a multifunctional small GTPase with distinct and important roles at the Golgi-endosome interface and within the nucleus. Its ability to orchestrate protein and lipid trafficking at the TGN through interactions with the GARP complex and PI4KB, coupled with its potential role in chromatin dynamics via HP1α, places it at a critical nexus of cellular regulation.

Despite recent advances, several key questions remain. The precise mechanisms of ARL5A's regulation, particularly the identification of its specific GEFs and GAPs, are a major gap in our understanding. Elucidating the full spectrum of its downstream effectors in both the cytoplasm and the nucleus will be crucial to unraveling its diverse cellular functions. Furthermore, a more detailed investigation into the structural basis of its interactions with its effectors will provide valuable insights for the potential development of small molecule modulators. Given its links to cancer and rare genetic diseases, a deeper understanding of ARL5A's role in pathophysiology may open up new avenues for therapeutic intervention. The continued application of advanced proteomics, structural biology, and cell biology techniques will undoubtedly shed further light on the intricate functions of this fascinating ARF-like protein.

References

- 1. ARF family G proteins and their regulators: roles in membrane transport, development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARL5A ARF like GTPase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining the proximal interaction networks of Arf GTPases reveals a mechanism for the regulation of PLD1 and PI4KB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining the proximal interaction networks of Arf GTPases reveals a mechanism for the regulation of PLD1 and PI4KB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ARL5A - PI4KB Interaction Summary | BioGRID [thebiogrid.org]

- 10. ARMH3 is an ARL5 effector that promotes PI4KB-catalyzed PI4P synthesis at the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ARL5A ARF like GTPase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. ARFRP1 functions upstream of ARL1 and ARL5 to coordinate recruitment of distinct tethering factors to the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. genecards.org [genecards.org]

- 15. ARL5A protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 16. Tissue expression of ARL5A - Summary - The Human Protein Atlas [v23.proteinatlas.org]

ARL5A: A Dual-Role GTPase in Embryonic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: ADP-ribosylation factor-like 5A (ARL5A) is a small GTP-binding protein implicated in critical cellular processes essential for embryonic development. Evidence points to a bimodal function for ARL5A, operating both within the nucleus, where it influences chromatin dynamics and gene expression, and at the trans-Golgi network (TGN), where it regulates vesicular trafficking. Its developmental regulation, highlighted by fluctuating expression levels during embryogenesis, underscores its importance in the orchestrated events of early life. This guide provides a comprehensive overview of ARL5A, detailing its known functions, associated signaling pathways, and the experimental methodologies used to elucidate its roles.

Introduction to ARL5A

ARL5A belongs to the ARF (ADP-ribosylation factor) family of small GTPases, which act as molecular switches in a variety of cellular processes by cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Distinct from many other ARF family members, ARL5A exhibits a striking localization to the nucleus and nucleolus, suggesting a primary role in nuclear functions.[2] However, emerging evidence also firmly places ARL5A and its close paralog, ARL5B, at the trans-Golgi network (TGN), implicating them in the regulation of retrograde protein transport.[3][4] This dual localization and functional capacity position ARL5A at the crossroads of fundamental cellular activities crucial for proper embryonic development.

Quantitative Expression Profile of ARL5A in Embryonic Development

The expression of ARL5A is tightly regulated during embryonic development, with studies in mice indicating significant changes in mRNA levels at key developmental stages. While comprehensive quantitative data across all embryonic stages remains an area of active research, existing studies provide valuable insights into its temporal expression pattern.

| Developmental Stage (Mouse) | Tissue/Method | Relative mRNA Expression Level | Reference |

| Embryonic Day 7 (E7.5) | Whole Embryo / Northern Blot | High | [2] |

| Embryonic Day 11 (E11.5) | Whole Embryo / Northern Blot | Markedly Reduced | [2] |

| Embryonic Day 14.5 (E14.5) | Liver Lobe / RNA in situ hybridization | Moderate | [5] |

| Embryonic Day 14.5 (E14.5) | Trigeminal Ganglion / RNA in situ hybridization | Weak | [5] |

Note: The data from Northern blotting provides a qualitative assessment of high versus low expression. Further quantitative studies, such as RT-qPCR across a more detailed time course, are needed to provide precise fold-change information.

The Dual Functions of ARL5A in Embryonic Development

ARL5A's involvement in embryonic development appears to be mediated through two primary cellular compartments: the nucleus and the Golgi apparatus.

Nuclear ARL5A: A Role in Chromatin Dynamics and Gene Regulation

ARL5A's prominent nuclear and nucleolar localization points to its involvement in regulating nuclear events.[2] A key interaction in this context is with Heterochromatin Protein 1α (HP1α), a critical component of heterochromatin, which is generally associated with gene silencing.[2][6]

The interaction between ARL5A and HP1α is dependent on the GTP-bound state of ARL5A and is thought to play a role in nuclear dynamics and signaling cascades during embryonic development.[2][6] This interaction suggests a potential mechanism by which ARL5A could influence chromatin structure and gene expression, processes that are fundamental to cell fate determination and differentiation during embryogenesis.

Signaling Pathway: ARL5A and HP1α in Nuclear Dynamics

Golgi-Associated ARL5A: Regulating Retrograde Vesicular Transport

Both ARL5A and its paralog ARL5B are localized to the trans-Golgi network (TGN).[3] In this compartment, they are implicated in the regulation of retrograde transport, the process by which proteins and lipids are returned from endosomes to the TGN. This trafficking pathway is vital for the proper sorting and recycling of cellular components.

Studies have shown that ARL5 interacts with the Golgi-associated retrograde protein (GARP) complex, a key tethering complex that facilitates the fusion of endosome-derived vesicles with the TGN.[1][3] Depletion of ARL5B in human cells leads to the displacement of the GARP complex from the Golgi and impairs retrograde transport.[3][4] While some studies suggest ARL5B is the primary paralog involved in this process in certain cell lines due to its higher abundance, the functional redundancy and specific roles of ARL5A in this pathway during embryonic development are still under investigation.[4]

Signaling Pathway: ARL5 in Retrograde Transport

Phenotypic Consequences of ARL5A Disruption

Insights into the essential role of a gene in development often come from studying the effects of its absence. An Arl5a knockout mouse model has been generated by the International Mouse Phenotyping Consortium (IMPC). Phenotypic analysis of homozygous mutant mice has revealed a "cardiovascular system phenotype," specifically characterized by a "decreased heart rate" and "prolonged RR interval".[7] While these findings point to a role for ARL5A in cardiac function, a detailed analysis of the embryonic phenotype, including whether the mutation leads to embryonic lethality, is not yet fully documented. The study of embryonic lethal mutations is complex but crucial for understanding the fundamental roles of genes in development.[1][8]

Key Experimental Protocols

The study of ARL5A's function in embryonic development relies on a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in ARL5A research.

Northern Blot Analysis for ARL5A mRNA Expression

This technique is used to determine the size and relative abundance of ARL5A mRNA in different tissues or at different developmental stages.

Experimental Workflow: Northern Blot Analysis

Protocol:

-

RNA Isolation: Extract total RNA from mouse embryos at different developmental stages (e.g., E7.5, E11.5) using a standard method such as TRIzol reagent, followed by purification.

-

Gel Electrophoresis: Separate the RNA samples (10-20 µg per lane) on a formaldehyde-agarose gel to separate them by size.

-

Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action.

-

Probe Labeling: Prepare a radiolabeled or chemiluminescently labeled DNA or RNA probe specific for ARL5A.

-

Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer overnight at a specific temperature (e.g., 65°C) to allow the probe to anneal to the complementary ARL5A mRNA on the membrane.

-

Washing: Wash the membrane several times to remove any unbound probe.

-

Detection: Expose the membrane to X-ray film (for radioactive probes) or a chemiluminescence detector to visualize the ARL5A mRNA bands. The intensity of the bands provides a semi-quantitative measure of mRNA abundance.

Co-Immunoprecipitation of ARL5A and HP1α

This method is used to demonstrate the in vivo interaction between ARL5A and its binding partner, HP1α.

Experimental Workflow: Co-Immunoprecipitation

Protocol:

-

Cell Culture and Lysis: Culture cells (e.g., COS-7) co-transfected with expression vectors for tagged ARL5A and HP1α. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins (e.g., anti-ARL5A). Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the other protein of interest (e.g., anti-HP1α) to confirm its presence in the immunoprecipitated complex.

In Situ Hybridization for ARL5A mRNA Localization

This technique allows for the visualization of the spatial expression pattern of ARL5A mRNA within the intact embryo.

Protocol:

-

Embryo Fixation and Permeabilization: Fix mouse embryos in 4% paraformaldehyde (PFA) and then permeabilize them with proteinase K to allow probe penetration.[8]

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for ARL5A.

-

Hybridization: Incubate the embryos with the DIG-labeled probe in a hybridization solution at an elevated temperature (e.g., 70°C) overnight.[9]

-

Washing and Antibody Incubation: Wash the embryos to remove unbound probe and then incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Signal Detection: Add a chromogenic substrate that is converted by the enzyme into a colored precipitate, revealing the location of ARL5A mRNA expression.

-

Imaging: Image the stained embryos using a dissecting microscope to document the spatial expression pattern.

Future Directions and Therapeutic Implications

The dual functionality of ARL5A in both nuclear and cytoplasmic processes during embryonic development presents a complex but compelling area for future research. Key outstanding questions include:

-

Precise Quantitative Expression: A detailed quantitative analysis of ARL5A mRNA and protein expression across a fine-grained time course of embryonic development is needed.

-

Knockout Phenotype Analysis: A thorough characterization of the embryonic phenotype of the ARL5A knockout mouse is critical to fully understand its in vivo function.

-

Dissecting Paralogue Roles: Elucidating the distinct versus redundant roles of ARL5A and ARL5B in retrograde transport during embryogenesis is essential.

-

Downstream Effectors: Identifying the downstream targets and signaling pathways regulated by the ARL5A-HP1α complex in the nucleus will provide mechanistic insights into its role in gene regulation.

Understanding the intricate roles of ARL5A in embryonic development could have significant implications for developmental biology and medicine. Dysregulation of ARL5A function may be linked to developmental disorders, and a deeper understanding of its signaling pathways could potentially identify novel targets for therapeutic intervention. The continued investigation of this multifaceted GTPase will undoubtedly shed more light on the fundamental processes that govern the formation of a complex organism.

References

- 1. Early embryonic lethality in genetically engineered mice: diagnosis and phenotypic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Arl5a RNA in situ Gene Expression Assay - GXD [informatics.jax.org]

- 6. Early embryonic lethality in genetically engineered mice: diagnosis and phenotypic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. informatics.jax.org [informatics.jax.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

ARL5A: A Potential Therapeutic Target in Cellular Trafficking and Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ADP-ribosylation factor-like GTPase 5A (ARL5A) is a member of the ARF family of small GTP-binding proteins that has emerged as a key regulator of intracellular trafficking and a potential therapeutic target in oncology. This technical guide provides a comprehensive overview of ARL5A, including its core functions, involvement in signaling pathways, and its role in disease, with a particular focus on cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes to facilitate further investigation into the therapeutic potential of targeting ARL5A.

Introduction to ARL5A

ARL5A is a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state.[1] This molecular switch allows ARL5A to regulate a variety of cellular processes. Primarily localized to the trans-Golgi network (TGN), ARL5A plays a crucial role in maintaining Golgi structure and function.[2][3] Like other members of the ARF family, its activity is modulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1]

ARL5A in Cellular Signaling

ARL5A is a critical node in cellular signaling, primarily involved in the regulation of vesicular transport. Two major signaling axes have been identified: the GARP complex-mediated endosome-to-Golgi retrograde trafficking and the more recently discovered interaction with phosphatidylinositol 4-kinase beta (PI4KB) to regulate phosphoinositide metabolism.

ARL5A and the GARP Complex: Regulating Retrograde Trafficking

ARL5A is a key factor in the recruitment of the Golgi-associated retrograde protein (GARP) complex to the TGN.[2][4][5] The GARP complex acts as a tethering factor for vesicles moving from endosomes to the TGN.[4][5] The interaction between ARL5A and the GARP complex is GTP-dependent.[4] Depletion of ARL5A leads to the displacement of the GARP complex from the Golgi and results in enlarged late endosomal compartments, indicating a disruption in retrograde trafficking.[2][4]

References

- 1. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small G protein Arl5 contributes to endosome-to-Golgi traffic by aiding the recruitment of the GARP complex to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the proximal interaction networks of Arf GTPases reveals a mechanism for the regulation of PLD1 and PI4KB | The EMBO Journal [link.springer.com]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for ARL5A Knockdown using Pre-designed siRNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective knockdown of the ARL5A gene using pre-designed short interfering RNA (siRNA). This document outlines detailed protocols for siRNA transfection, validation of knockdown efficiency, and relevant signaling pathways.

Introduction to ARL5A

ARL5A (ADP-ribosylation factor-like GTPase 5A) is a member of the ARF family of GTP-binding proteins.[1] Localized primarily in the nucleus and nucleolus, ARL5A is implicated in nuclear dynamics and potential signaling cascades during embryonic development through its interaction with heterochromatin protein 1α (HP1α).[2][1] It plays a role in vesicular trafficking and is involved in the activation of phospholipase D.[1] Recent studies have shown that ARL5A is upstream of ARL1 and ARL5 and interacts with Ragulator, suggesting its involvement in amino acid-stimulated trafficking to the trans-Golgi network (TGN).[3][4]

Pre-designed siRNA for ARL5A Knockdown

Commercially available pre-designed siRNAs offer a reliable and time-efficient method for silencing ARL5A expression. Several vendors provide sets of validated siRNA sequences designed for high potency and specificity.[5][6][7][8][9][10] Typically, these sets include multiple siRNA duplexes targeting different regions of the ARL5A mRNA, which can be used individually or as a pool to enhance knockdown efficiency.[7]

Table 1: Commercially Available Pre-designed siRNA for Human ARL5A

| Vendor | Product Name | Key Features | Guarantee |

| Sigma-Aldrich | MISSION® Predesigned siRNA | Proprietary Rosetta Inpharmatics design algorithm, available for human, mouse, and rat.[6][9] | At least one of three siRNAs will reduce target mRNA levels by ≥75%.[6] |

| MedchemExpress (MCE) | ARL5A Human Pre-designed siRNA Set A | Includes three siRNA pairs, negative control, FAM-labeled negative control, and positive control.[5] | At least one siRNA will achieve >70% reduction in target mRNA levels.[8] |

| Bioland Scientific | Pre-designed Chemically-Modified siRNA set | Set of 3 HPLC-purified siRNA duplexes plus controls.[7] | At least one duplex guaranteed to reduce target mRNA levels by ≥70%.[7] |

| BioHippo | Pre-Designed siRNA Sets | Large collection for human, mouse, and rat genes with optional controls.[10] | Optimized for knockdown efficiency.[10] |

Experimental Workflow for ARL5A Knockdown

The following diagram illustrates the general workflow for an ARL5A knockdown experiment, from cell culture to data analysis.

Detailed Experimental Protocols

Protocol 1: siRNA Transfection

Materials:

-

Pre-designed ARL5A siRNA and control siRNAs (negative and positive)

-

Mammalian cell line of interest

-

Appropriate cell culture medium (antibiotic-free medium is recommended for transfection)[12]

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium (or other suitable serum-free medium)

-

Multi-well plates (e.g., 24-well plate)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.[11]

-

siRNA Preparation:

-

Resuspend the lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20 µM.

-

-

Transfection Complex Formation:

-

In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent.

-

Incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the siRNA-transfection reagent complexes to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Table 2: Recommended Controls for siRNA Experiments

| Control Type | Purpose |

| Negative Control | A non-targeting siRNA to assess non-specific effects on gene expression.[11] |

| Positive Control | An siRNA targeting a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.[15] |

| Untransfected Cells | To measure the baseline expression level of ARL5A.[11] |

| Mock Transfection | Cells treated with the transfection reagent only, to assess cytotoxicity of the reagent.[11] |

Protocol 2: Validation of ARL5A Knockdown by quantitative PCR (qPCR)

qPCR is a sensitive method to quantify the reduction of ARL5A mRNA levels following siRNA treatment.[16][17][18]

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR primers for ARL5A and a reference gene (e.g., GAPDH, ACTB)

-

qPCR master mix

-

qPCR instrument

Procedure:

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction with primers for ARL5A and the reference gene.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative expression of ARL5A mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control.

Table 3: Example qPCR Data for ARL5A Knockdown

| Sample | Target Gene | Ct (mean) | ΔCt (Target - Ref) | ΔΔCt (Sample - Control) | Fold Change (2-ΔΔCt) | % Knockdown |

| Negative Control | ARL5A | 22.5 | 2.5 | 0.0 | 1.00 | 0% |

| GAPDH | 20.0 | |||||

| ARL5A siRNA 1 | ARL5A | 25.0 | 5.0 | 2.5 | 0.18 | 82% |

| GAPDH | 20.0 | |||||

| ARL5A siRNA 2 | ARL5A | 24.5 | 4.5 | 2.0 | 0.25 | 75% |

| GAPDH | 20.0 |

Protocol 3: Validation of ARL5A Knockdown by Western Blot

Western blotting is used to confirm the reduction of ARL5A protein levels.[19][20][21][22]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ARL5A

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for ARL5A and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the ARL5A signal to the loading control to determine the extent of protein knockdown.

ARL5A Signaling Pathway

ARL5A is involved in intracellular trafficking pathways. The following diagram depicts its known interactions.

Troubleshooting

Table 4: Common Issues and Solutions in siRNA Experiments

| Issue | Possible Cause | Suggested Solution |

| Low Knockdown Efficiency | Suboptimal transfection conditions | Optimize siRNA concentration, transfection reagent amount, and cell density.[11][12][13] |

| Poor siRNA quality | Ensure proper handling and storage of siRNA to avoid degradation. | |

| Inefficient siRNA sequence | Test multiple pre-designed siRNAs targeting different regions of the ARL5A mRNA.[12] | |

| High Cell Toxicity | High concentration of siRNA or transfection reagent | Titrate down the concentrations of both components.[12] |

| Unhealthy cells | Ensure cells are in optimal condition before transfection.[11][13] | |

| Inconsistent Results | Variation in experimental conditions | Maintain consistency in cell passage number, confluency, and reagent preparation.[11][14] |

| Off-target effects | Use a pool of siRNAs at a lower concentration or perform rescue experiments. |

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. ARL5A ARF like GTPase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. ARL5A ARF like GTPase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. This compound | siRNA | MCE [medchemexpress.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bioland-sci.com [bioland-sci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ARL5A ADP-ribosylation factor-like 5A ARFLP5 ARL5 | Sigma-Aldrich [merckmillipore.com]

- 10. ebiohippo.com [ebiohippo.com]

- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]

- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eu.idtdna.com [eu.idtdna.com]

- 18. qiagen.com [qiagen.com]

- 19. benchchem.com [benchchem.com]

- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]

- 24. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

Protocol for ARL5A siRNA Transfection in HeLa Cells

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the transient transfection of small interfering RNA (siRNA) targeting ADP-ribosylation factor-like protein 5A (ARL5A) in HeLa cells. The following procedures are intended to guide researchers in achieving efficient gene knockdown to study the functional roles of ARL5A in cellular processes.

Introduction

Key Experimental Considerations

Successful siRNA transfection and gene silencing are dependent on several factors that require careful optimization for each new cell line, siRNA, and target combination.[6][7]

-

Cell Health and Density: Cells should be healthy, actively dividing, and plated at an optimal density (typically 30-50% confluency at the time of transfection) to ensure efficient siRNA uptake.[6][8][9]

-

Controls: Appropriate controls are essential for the correct interpretation of results.[6] These include a non-targeting (scrambled) siRNA control, a positive control siRNA targeting a well-characterized gene (e.g., GAPDH), and untreated cells.[6]

Experimental Protocol

This protocol is optimized for a 24-well plate format. Reagent volumes should be scaled accordingly for other plate formats.

Materials:

-

HeLa cells

-

ARL5A-specific siRNA and non-targeting control siRNA (20 µM stock)

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX, Oligofectamine™, siPORT™ NeoFX)

-

Opti-MEM™ I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS) without antibiotics

-

Sterile microcentrifuge tubes

-

24-well tissue culture plates

Procedure:

Day 1: Cell Seeding

-

One day prior to transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[8][9] For a 24-well plate, this is typically 30,000 cells per well in 0.5 mL of complete growth medium without antibiotics.[9]

-

Incubate the cells overnight at 37°C in a humidified CO2 incubator.

Day 2: Transfection

-

Preparation of siRNA-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of ARL5A siRNA (start with 10 nM final concentration) in 50 µL of Opti-MEM™ I Reduced Serum Medium.[8][9] Mix gently. b. In a separate sterile microcentrifuge tube, dilute the transfection reagent according to the manufacturer's instructions. For example, dilute 0.8 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I.[9] Mix gently and incubate for 5 minutes at room temperature.[8] c. Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[9]

-

Transfection of Cells: a. Gently add the 100 µL of siRNA-lipid complexes to each well containing the HeLa cells in 0.5 mL of medium.[9] b. Gently rock the plate back and forth to ensure even distribution of the complexes.[8][9] c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the ARL5A protein and should be determined experimentally.[8][9] It is generally not necessary to change the medium after transfection.[8]

Day 3-4: Post-Transfection Analysis

-

After the desired incubation period (e.g., 48 hours), harvest the cells.

-

Analyze the knockdown of ARL5A expression at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting.[11]

Data Presentation

Table 1: Recommended Reagent Volumes for ARL5A siRNA Transfection in a 24-Well Plate.

| Component | Volume per Well | Final Concentration |

| HeLa Cells (seeded day 1) | 30,000 cells in 0.5 mL | 30-50% confluent |

| ARL5A siRNA (20 µM stock) | 0.3 µL | 10 nM |

| Opti-MEM™ I (for siRNA) | 50 µL | - |

| Transfection Reagent | As per manufacturer | - |

| Opti-MEM™ I (for reagent) | 50 µL | - |

| Total Transfection Volume | ~0.6 mL |

Note: The optimal siRNA concentration may vary (1-50 nM) and should be determined for each specific siRNA sequence and experimental setup.[9]

Visualizations

Signaling Pathway and Experimental Workflow

To visualize the cellular role of ARL5A and the experimental process for its knockdown, the following diagrams are provided.

Caption: ARL5A's role in retrograde transport at the trans-Golgi Network.

Caption: Workflow for ARL5A siRNA transfection and analysis in HeLa cells.

References

- 1. genecards.org [genecards.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. ARL5A ARF like GTPase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]

- 7. Guidelines for transfection of siRNA [qiagen.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Streamline Your siRNA Transfections | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. biontex.com [biontex.com]

ARL5A siRNA Set A experimental guidelines

Application Notes: ARL5A siRNA Set A

Introduction

ADP-ribosylation factor-like protein 5A (ARL5A) is a member of the ARF family of small GTP-binding proteins.[1][2] These proteins are crucial regulators of various cellular processes, including vesicular trafficking.[2][3] ARL5A is specifically implicated in nuclear dynamics, signaling cascades during embryonic development, and retrograde trafficking from endosomes to the trans-Golgi Network (TGN).[1][4][5] It functions upstream of the Golgi-associated retrograde protein (GARP) complex, aiding in its recruitment to the Golgi to facilitate the tethering of vesicles.[4][5][6] The ARL5A siRNA Set A provides a robust tool for the targeted knockdown of ARL5A expression, enabling researchers to investigate its functional roles in cellular pathways.

These application notes provide detailed protocols for using the ARL5A siRNA Set A, from cell transfection to the validation of gene silencing and subsequent phenotypic analysis.

Experimental Workflow Overview

The general workflow for an ARL5A knockdown experiment involves plating cells, transfecting them with ARL5A-specific siRNA, incubating to allow for gene silencing, and subsequently validating the knockdown at both the mRNA and protein levels. Downstream functional assays can then be performed to assess the phenotypic consequences of ARL5A depletion.

Caption: High-level workflow for ARL5A gene knockdown experiments.

ARL5A Signaling Pathway Context

ARL5A is a key component in the regulation of endosome-to-Golgi trafficking. It is activated upstream by ARFRP1 and, in its active GTP-bound state, recruits the GARP tethering complex to the trans-Golgi Network (TGN). This action is essential for the fusion of retrograde vesicles, ensuring the proper sorting and recycling of cellular components.

Caption: Simplified ARL5A signaling cascade in Golgi trafficking.[4][5][6]

Protocol 1: siRNA Transfection

This protocol provides a general guideline for transfecting adherent cells with ARL5A siRNA Set A using a lipid-based transfection reagent. Optimization is critical and may be required for different cell lines.[7][8]

Materials:

-

ARL5A siRNA Set A (includes target-specific siRNAs and a non-targeting control)

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[8]

-

Opti-MEM™ I Reduced Serum Medium[8]

-

Complete growth medium (with serum, without antibiotics)

-

Multi-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in complete growth medium so they reach 30-50% confluency at the time of transfection.[8][9] The number of cells to seed will vary by cell type and plate format (see Table 1).

-

siRNA-Lipid Complex Formation (per well):

-

Solution A: In a sterile tube, dilute the required amount of siRNA stock solution (e.g., 20 µM) into serum-free medium (e.g., Opti-MEM™). Mix gently. The final siRNA concentration should typically be between 10-50 nM.[8][9]

-

Solution B: In a separate sterile tube, dilute the transfection reagent into serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

-

Combine: Add Solution A (diluted siRNA) to Solution B (diluted transfection reagent). Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow complexes to form.[9][10]

-

-

Transfection:

-

Aspirate the culture medium from the cells.

-

Add the siRNA-lipid complex mixture dropwise to each well.

-

Add fresh, pre-warmed complete growth medium to the wells as per the volumes in Table 1.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal incubation time depends on the target and the assay. mRNA levels can be assessed as early as 24 hours, while protein knockdown is typically observed after 48-72 hours.[9][10]

Table 1: Recommended Reagent Volumes for siRNA Transfection

| Plate Format | Seeding Density (cells/well) | Culture Medium Volume | Final siRNA Conc. (nM) | Diluted siRNA (µL) | Transfection Reagent (µL) |

| 96-well | 5,000 - 10,000 | 100 µL | 10 - 50 | 20 µL | 0.5 - 1.0 µL |

| 24-well | 25,000 - 50,000 | 500 µL | 10 - 50 | 50 µL | 1.5 - 2.0 µL |

| 12-well | 50,000 - 100,000 | 1 mL | 10 - 50 | 100 µL | 2.0 - 4.0 µL |

| 6-well | 100,000 - 200,000 | 2 mL | 10 - 50 | 250 µL | 5.0 - 8.0 µL |

Note: These values are starting points and should be optimized for each specific cell line and experimental setup.[7][8]

Protocol 2: Validation of Knockdown by qRT-PCR